molecular formula C11H14N2O3 B1597744 N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide CAS No. 72085-01-9

N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide

Cat. No. B1597744
CAS RN: 72085-01-9
M. Wt: 222.24 g/mol
InChI Key: HXFPFDLQPJNRMQ-UHFFFAOYSA-N
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Description

N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide (HEB) is an organic compound consisting of an amide group attached to a benzene ring and two hydroxyethyl groups. It is an important reagent used in organic synthesis and has found a wide range of applications in the fields of medicine and biochemistry. HEB is a versatile compound and is used in the synthesis of various drugs, in the synthesis of peptides and proteins, and in the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Optimization

This compound has been utilized in the synthesis of N,N-bis-(2-Hydroxyethyl) Oleamide , where it undergoes reaction kinetics at elevated temperatures. The process follows a first-order reaction rate, and yield optimization has been performed using Taguchi orthogonal array methods .

Corrosion Inhibition

Derivatives of this compound have shown promise as corrosion inhibitors for carbon steel in hydrochloric acid solutions. They function as mixed-type inhibitors that physically adsorb on the metal surface, forming a protective layer against corrosive fluids .

Free Radical Generation

In the study of oxidation and antioxidation dynamics, controlled and constant generation of free radicals is crucial. This compound plays a role in such studies by facilitating the generation of free radicals at specific sites and durations.

Allosteric Activation of Glucokinase

Analogues of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide have been synthesized as allosteric activators of human glucokinase, which could have significant implications for the treatment of type-2 diabetes. These compounds increase the catalytic action of glucokinase, a potential therapeutic target .

Chemical Characterization

The compound’s chemical properties, such as melting point, density, and molecular weight, are essential for its application in various scientific research fields. Detailed characterization enables researchers to understand its behavior in different conditions .

Material Science Applications

The rheological behavior and stabilizing ability of products derived from this compound have been investigated for their potential use in material science, particularly in metal and metal oxide slurries .

Quantum Chemistry Computations

Quantum chemistry computations and Monte Carlo simulations have been used to examine the properties of this compound’s derivatives. These studies are crucial for understanding the molecular interactions and designing new materials or drugs .

Surface Analysis

Surface analysis techniques like atomic force microscopy (AFM) have been employed to examine the surface interactions of this compound’s derivatives, providing insights into their potential applications in coatings and surface treatments .

properties

IUPAC Name

N-[2-(2-hydroxyethylamino)-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-7-6-12-10(15)8-13-11(16)9-4-2-1-3-5-9/h1-5,14H,6-8H2,(H,12,15)(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFPFDLQPJNRMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376982
Record name N-{2-[(2-Hydroxyethyl)amino]-2-oxoethyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide

CAS RN

72085-01-9
Record name N-{2-[(2-Hydroxyethyl)amino]-2-oxoethyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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